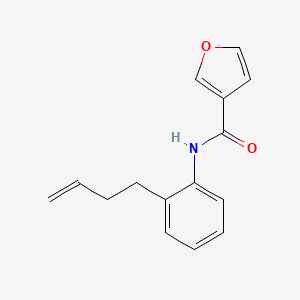![molecular formula C15H22N2O3S2 B6626400 N-[2-(2-phenylethylsulfonyl)ethyl]thiomorpholine-4-carboxamide](/img/structure/B6626400.png)
N-[2-(2-phenylethylsulfonyl)ethyl]thiomorpholine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(2-phenylethylsulfonyl)ethyl]thiomorpholine-4-carboxamide, also known as PETCM, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PETCM is a small molecule inhibitor that targets the protein-protein interactions between the transcription factor STAT3 and its upstream activators.
Mécanisme D'action
N-[2-(2-phenylethylsulfonyl)ethyl]thiomorpholine-4-carboxamide exerts its therapeutic effects by inhibiting the protein-protein interactions between the transcription factor STAT3 and its upstream activators, such as JAK and Src kinases. By blocking these interactions, N-[2-(2-phenylethylsulfonyl)ethyl]thiomorpholine-4-carboxamide prevents the activation of STAT3 and downstream signaling pathways that promote cell survival, proliferation, and inflammation.
Biochemical and Physiological Effects:
N-[2-(2-phenylethylsulfonyl)ethyl]thiomorpholine-4-carboxamide has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, reduction of inflammation, and inhibition of Th17 cell differentiation. N-[2-(2-phenylethylsulfonyl)ethyl]thiomorpholine-4-carboxamide has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are enzymes involved in programmed cell death.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(2-phenylethylsulfonyl)ethyl]thiomorpholine-4-carboxamide has several advantages for lab experiments, including its small molecular size, high potency, and specificity for STAT3 inhibition. However, N-[2-(2-phenylethylsulfonyl)ethyl]thiomorpholine-4-carboxamide also has some limitations, including its low solubility in water and potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on N-[2-(2-phenylethylsulfonyl)ethyl]thiomorpholine-4-carboxamide, including the development of more efficient synthesis methods, the optimization of N-[2-(2-phenylethylsulfonyl)ethyl]thiomorpholine-4-carboxamide for clinical applications, and the identification of new therapeutic targets for N-[2-(2-phenylethylsulfonyl)ethyl]thiomorpholine-4-carboxamide. Additionally, further studies are needed to investigate the potential side effects and toxicity of N-[2-(2-phenylethylsulfonyl)ethyl]thiomorpholine-4-carboxamide, as well as its efficacy in animal models and clinical trials.
Méthodes De Synthèse
N-[2-(2-phenylethylsulfonyl)ethyl]thiomorpholine-4-carboxamide is synthesized through a multi-step process that involves the reaction of thiomorpholine with 2-(2-bromoethyl)phenylsulfonyl chloride, followed by the addition of 4-aminobutyric acid and coupling with N,N'-dicyclohexylcarbodiimide. The final product is purified through column chromatography to obtain pure N-[2-(2-phenylethylsulfonyl)ethyl]thiomorpholine-4-carboxamide.
Applications De Recherche Scientifique
N-[2-(2-phenylethylsulfonyl)ethyl]thiomorpholine-4-carboxamide has been extensively studied for its potential therapeutic applications in a variety of diseases, including cancer, inflammation, and autoimmune disorders. N-[2-(2-phenylethylsulfonyl)ethyl]thiomorpholine-4-carboxamide has been shown to inhibit the growth and proliferation of cancer cells by blocking the activation of STAT3, which is a critical transcription factor involved in cancer cell survival and proliferation. N-[2-(2-phenylethylsulfonyl)ethyl]thiomorpholine-4-carboxamide has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, N-[2-(2-phenylethylsulfonyl)ethyl]thiomorpholine-4-carboxamide has been shown to have potential applications in the treatment of autoimmune disorders by inhibiting the differentiation of Th17 cells, which are involved in autoimmune responses.
Propriétés
IUPAC Name |
N-[2-(2-phenylethylsulfonyl)ethyl]thiomorpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S2/c18-15(17-8-10-21-11-9-17)16-7-13-22(19,20)12-6-14-4-2-1-3-5-14/h1-5H,6-13H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFRSQGXOPCFJNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)NCCS(=O)(=O)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

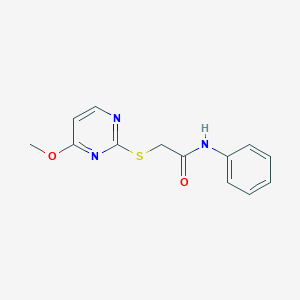
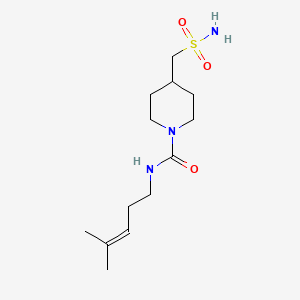
![1-[[1-(methoxymethyl)cyclobutyl]methyl]-3-[(1S,3R)-3-(pyrrolidine-1-carbonyl)cyclopentyl]urea](/img/structure/B6626359.png)
![N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]thiomorpholine-4-carboxamide](/img/structure/B6626370.png)
![1-[(1-Cyclopropylbenzimidazol-2-yl)methyl]-3-[[1-(methoxymethyl)cyclobutyl]methyl]urea](/img/structure/B6626377.png)
![N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]pyrrolidine-1-carboxamide](/img/structure/B6626388.png)
![N-(2-cyanoethyl)-N-(2-methoxyethyl)-9-oxa-2-azaspiro[5.5]undecane-2-sulfonamide](/img/structure/B6626391.png)
![5-[(1-ethylpyrazol-4-yl)oxymethyl]-N,N-dimethylfuran-2-sulfonamide](/img/structure/B6626393.png)
![2-[(Z)-1-(1-tert-butyltriazol-4-yl)-3-phenylprop-1-en-2-yl]-1H-pyrimidin-6-one](/img/structure/B6626407.png)
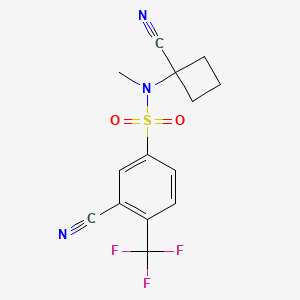
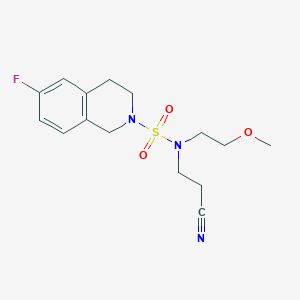
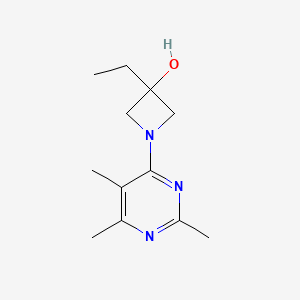
![3-cyano-N-[(3-hydroxycyclobutyl)methyl]-N-methyl-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B6626432.png)
